1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine is a compound that features a triazolopyridine ring fused with a cyclohexanamine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” is Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It is known that the compound interacts with its target, nampt, to modulate its activity .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that rely on NAD+, including metabolism and aging .
Pharmacokinetics
It is known that the compound has been designed to have attenuated cyp inhibition, which could potentially improve its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are likely to be related to its modulation of NAMPT activity and the subsequent effects on the NAD+ salvage pathway . This could potentially influence a range of biological processes, including metabolism and aging .
Biochemical Analysis
Biochemical Properties
The triazolopyridine ring, a key component of this compound, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine ring. The reaction conditions often include the use of nucleophilic reagents and can be carried out under mild conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable one-pot synthesis techniques. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective, antifungal, and antibacterial agent.
Pharmacology: It is studied for its inhibitory activities against specific kinases, making it a candidate for cancer therapy.
Materials Science: The triazolopyridine ring is used as an electron-acceptor unit in the synthesis of organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 1-Methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines
- 3-Methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines
- 2-Methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines
Uniqueness
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a dual inhibitor of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12/h2,5-6,9H,1,3-4,7-8,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBWUPRJLCWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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